6-fluoro-3-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole
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Overview
Description
6-fluoro-3-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzoxazole core substituted with a fluoro group and a piperidinyl group, which is further connected to a cyclopenta[d]pyrimidine moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 6-fluoro-3-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Synthesis of the Piperidinyl Group: The piperidinyl group can be synthesized through the hydrogenation of a pyridine derivative or via the reductive amination of a ketone with an amine.
Attachment of the Cyclopenta[d]pyrimidine Moiety: The cyclopenta[d]pyrimidine moiety can be synthesized through a multi-step process involving the formation of a pyrimidine ring followed by cyclization with a cyclopentane derivative.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
6-fluoro-3-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the benzoxazole core or the cyclopenta[d]pyrimidine moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzoxazole ring or the piperidinyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
6-fluoro-3-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole has several scientific research applications, including:
Pharmacology: Research focuses on the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes, such as signal transduction pathways and gene expression.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein kinases, such as protein kinase B (PKB or Akt), which play a crucial role in regulating cell growth and survival . By binding to the active site of these kinases, the compound prevents their activation and subsequent phosphorylation of downstream substrates, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
6-fluoro-3-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole can be compared with other similar compounds, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinase B and have shown potential as antitumor agents.
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds are known for their antibacterial and cyclin-dependent kinase (CDK) inhibitory activities.
Pyrido[2,3-d]pyrimidin-4-ones: These compounds exhibit moderate antifungal activity and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit certain protein kinases, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21FN4O |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-fluoro-3-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]-1,2-benzoxazole |
InChI |
InChI=1S/C20H21FN4O/c1-12-22-17-4-2-3-15(17)20(23-12)25-9-7-13(8-10-25)19-16-6-5-14(21)11-18(16)26-24-19/h5-6,11,13H,2-4,7-10H2,1H3 |
InChI Key |
GXHLUGYPQPWQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Origin of Product |
United States |
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